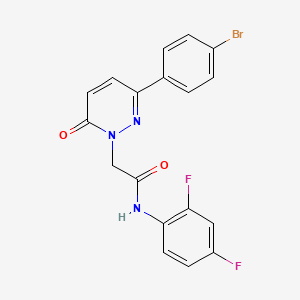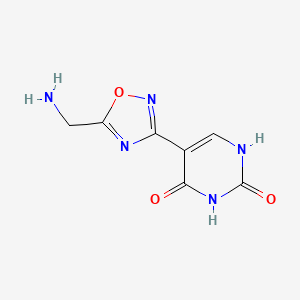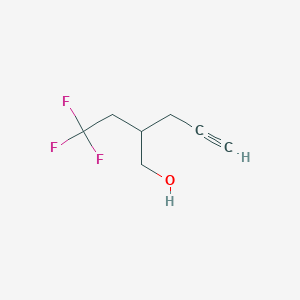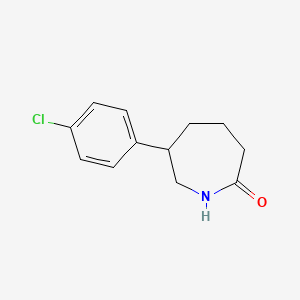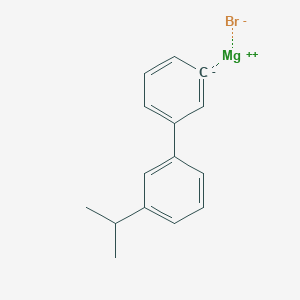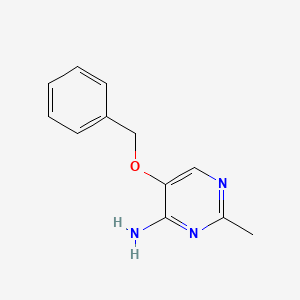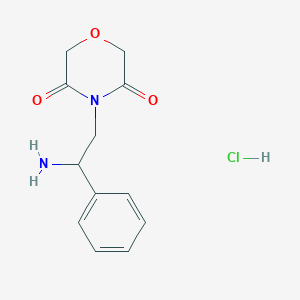
4-(2-Amino-2-phenylethyl)morpholine-3,5-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Amino-2-phenylethyl)morpholine-3,5-dione hydrochloride is a synthetic organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring substituted with an amino-phenylethyl group and two keto groups at positions 3 and 5. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-2-phenylethyl)morpholine-3,5-dione hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Introduction of the Amino-Phenylethyl Group: The amino-phenylethyl group can be introduced through nucleophilic substitution reactions. This involves the reaction of the morpholine derivative with a suitable phenylethylamine precursor under basic conditions.
Formation of the Dione Structure: The keto groups at positions 3 and 5 can be introduced through oxidation reactions using appropriate oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-2-phenylethyl)morpholine-3,5-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the morpholine ring or the phenylethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Phenylethylamine, alkyl halides.
Major Products
The major products formed from these reactions include various substituted morpholine derivatives, hydroxylated compounds, and other functionalized derivatives.
Scientific Research Applications
4-(2-Amino-2-phenylethyl)morpholine-3,5-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Amino-2-phenylethyl)morpholine-3,5-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, similar morpholine derivatives have been shown to inhibit fungal enzymes, affecting sterol synthesis pathways .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the amino-phenylethyl group and dione structure.
4-(2-Amino-2-phenylethyl)morpholine: Lacks the dione structure.
3,5-Dioxomorpholine: Lacks the amino-phenylethyl group.
Uniqueness
4-(2-Amino-2-phenylethyl)morpholine-3,5-dione hydrochloride is unique due to the combination of the morpholine ring, amino-phenylethyl group, and dione structure. This unique combination imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
Molecular Formula |
C12H15ClN2O3 |
|---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
4-(2-amino-2-phenylethyl)morpholine-3,5-dione;hydrochloride |
InChI |
InChI=1S/C12H14N2O3.ClH/c13-10(9-4-2-1-3-5-9)6-14-11(15)7-17-8-12(14)16;/h1-5,10H,6-8,13H2;1H |
InChI Key |
XYSFMLJKFQBUIG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)CO1)CC(C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14878826.png)
![[2-Isopropyl-3-(toluene-4-sulfonyl)-imidazolidin-1-yl]-morpholin-4-yl-methanone](/img/structure/B14878833.png)

![N-methoxy-N-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B14878858.png)
![2-Chloro-1-(2-thia-7-azaspiro[4.4]nonan-7-yl)ethan-1-one](/img/structure/B14878862.png)

